An In-Depth Technical Guide to the Synthesis of 5-Ethylaminopyridine-2-amine
An In-Depth Technical Guide to the Synthesis of 5-Ethylaminopyridine-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Ethylaminopyridine-2-amine, a valuable heterocyclic amine with significant applications in medicinal chemistry and materials science. This document details a robust and efficient two-step synthetic pathway, commencing with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, followed by a reductive amination with acetaldehyde. The guide offers in-depth procedural details, mechanistic insights, and thorough characterization data to support researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of 5-Ethylaminopyridine-2-amine
Substituted 2-aminopyridines are privileged scaffolds in modern drug discovery, appearing in a wide array of biologically active molecules. Their ability to form key hydrogen bonds and participate in various intermolecular interactions makes them ideal candidates for targeting a range of biological targets. 5-Ethylaminopyridine-2-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents. The presence of both a primary and a secondary amine group offers multiple points for further functionalization, enabling the exploration of diverse chemical space in the development of novel compounds.
This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved, empowering the researcher to optimize and adapt these methods for their specific needs.
A Validated Synthetic Pathway
The synthesis of 5-Ethylaminopyridine-2-amine can be efficiently achieved through a two-step process. The first step involves the regioselective nitration of readily available 2-aminopyridine to introduce a nitro group at the 5-position. The subsequent step employs a one-pot reductive amination of the resulting 2-amino-5-nitropyridine with acetaldehyde to introduce the ethylamino group and concurrently reduce the nitro functionality.
Caption: Overall synthetic route to 5-Ethylaminopyridine-2-amine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitropyridine
The nitration of 2-aminopyridine is a classic electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance from the amino group, the substitution occurs predominantly at the para-position (C5).[1]
Reaction Scheme:
Caption: Nitration of 2-aminopyridine to 2-amino-5-nitropyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.11 | 18.82 g | 0.2 |
| Dichloroethane | - | 75.3 g | - |
| Concentrated Sulfuric Acid | 98.08 | As part of mixed acid | - |
| Fuming Nitric Acid | 63.01 | As part of mixed acid | - |
| Mixed Acid (H₂SO₄/HNO₃) | - | 45.17 g | - |
Procedure: [2]
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In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.
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Cool the solution to below 10°C in an ice bath.
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Slowly add 45.17 g of a pre-mixed and cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise over a period of 60-90 minutes, ensuring the temperature is maintained below 10°C. The reaction mixture will change color from light yellow to a deep red.
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After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
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Let the reaction mixture warm to room temperature and stir for another 8-10 hours.
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Upon completion (monitored by TLC), cool the reaction mixture and carefully quench by pouring it into ice water.
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Neutralize the aqueous solution to a pH of approximately 5-6 with a suitable base (e.g., sodium hydroxide solution), while keeping the mixture cool.
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Separate the organic layer.
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Remove the dichloroethane under reduced pressure.
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The residue, a dark yellow precipitate, is then collected by filtration, washed with cold water, and dried to yield 2-amino-5-nitropyridine. A typical yield is around 91%.[2]
Step 2: Synthesis of 5-Ethylaminopyridine-2-amine
This step involves a reductive amination reaction. The aldehyde (acetaldehyde) first reacts with the primary amino group of 2-amino-5-nitropyridine to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. Concurrently, the nitro group is reduced to a primary amine. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation.[3]
Reaction Scheme:
Caption: Reductive amination of 2-amino-5-nitropyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-nitropyridine | 139.11 | (To be calculated based on previous step's yield) | - |
| Acetaldehyde | 44.05 | (1.1 - 1.5 equivalents) | - |
| Sodium Borohydride (NaBH₄) | 37.83 | (2 - 3 equivalents) | - |
| OR | |||
| Palladium on Carbon (10% Pd/C) | - | (Catalytic amount) | - |
| Hydrogen Gas (H₂) | 2.02 | (Sufficient pressure) | - |
| Solvent (e.g., Methanol, Ethanol) | - | (Sufficient volume) | - |
Procedure (using Sodium Borohydride):
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Suspend 2-amino-5-nitropyridine in a suitable solvent such as methanol or ethanol in a round-bottom flask.
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Cool the suspension in an ice bath.
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Add acetaldehyde (1.1 - 1.5 equivalents) dropwise to the suspension.
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Stir the mixture for 30-60 minutes at 0-5°C to allow for imine formation.
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Slowly add sodium borohydride (2 - 3 equivalents) portion-wise, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
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Remove the solvent under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain 5-Ethylaminopyridine-2-amine.
Procedure (using Catalytic Hydrogenation):
-
Dissolve 2-amino-5-nitropyridine and acetaldehyde (1.1 - 1.5 equivalents) in a suitable solvent (e.g., ethanol, methanol) in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on Carbon.
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Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography as described above.
Characterization of 5-Ethylaminopyridine-2-amine
Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for 5-Ethylaminopyridine-2-amine.
Physical Properties: [4]
| Property | Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Appearance | (Expected) Off-white to light brown solid |
Spectroscopic Data:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethyl group, and the protons of the two amine groups. The aromatic protons will appear in the downfield region (typically δ 6.0-8.0 ppm). The ethyl group will exhibit a characteristic quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The amine protons (NH and NH₂) will likely appear as broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons of the pyridine ring will resonate in the downfield region (typically δ 100-160 ppm). The carbons of the ethyl group will appear in the upfield region.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amine groups in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the ethyl group will be observed around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[5]
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected at m/z = 137. The fragmentation pattern will likely show the loss of an ethyl group or other characteristic fragments of the aminopyridine core.
Safety and Handling
-
2-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
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Nitrating Agents (Nitric Acid, Sulfuric Acid): Highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate PPE. Reactions should be performed in a fume hood, and quenching should be done slowly and carefully.
-
Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and add to protic solvents slowly and in a controlled manner.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of 5-Ethylaminopyridine-2-amine. By providing a step-by-step protocol, mechanistic insights, and expected characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described methodology is scalable and utilizes readily available starting materials, making it an attractive approach for the synthesis of this important chemical intermediate.
References
-
PubChem. 5-Ethylaminopyridine-2-amine. National Center for Biotechnology Information. PubChem Compound Database; CID=28477764. Available from: [Link].
-
PrepChem. Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Available from: [Link].
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Iraqi National Journal of Chemistry. Available from: [Link].
-
Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. Available from: [Link].
-
PubChem. 5-Ethylaminopyridine-2-amine. National Center for Biotechnology Information. PubChem Compound Database; CID=28477764. Available from: [Link].
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available from: [Link].
-
Frontiers in Chemistry. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available from: [Link].
-
Thieme. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available from: [Link].
- Google Patents. Process for the hydrogenation of nitriles to primary amines.
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link].
-
Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Dissertation. Available from: [Link].
-
Semantic Scholar. Hydrogenation of nitriles and imines for hydrogen storage. Available from: [Link].
-
NIST WebBook. Pyridine, 5-ethyl-2-methyl-. Available from: [Link].
-
PubChemLite. N-ethyl-5-nitropyridin-2-amine (C7H9N3O2). Available from: [Link].
-
University of Calgary. Amines. Available from: [Link].
-
Synple Chem. Application Note – Reductive Amination. Available from: [Link].
-
SpectraBase. Ethylamine. Available from: [Link].
-
FDA. N-ETHYL-5-NITROPYRIDIN-2-AMINE. Available from: [Link].
-
ScienceDirect. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Available from: [Link].
-
ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Available from: [Link].
-
ResearchGate. Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Available from: [Link].
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].
-
ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Available from: [Link].
-
CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link].
-
ResearchGate. Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. Available from: [Link].
-
Doc Brown. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. Available from: [Link].
-
Doc Brown. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis. Available from: [Link].
-
MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available from: [Link].
- Google Patents. Process for the preparation of 2'-O-alkyl purine phosphoramidites.
-
ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available from: [Link].
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available from: [Link].
Sources
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. instanano.com [instanano.com]
- 4. 5-Ethylaminopyridine-2-amine | C7H11N3 | CID 28477764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
